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Compound of Interest

Compound Name: MK-0557

Cat. No.: B10779512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of

MK-0557 with various Neuropeptide Y (NPY) receptor subtypes. The data presented herein is

supported by established experimental methodologies, offering objective insights into the

selectivity profile of this compound.

Executive Summary
MK-0557 is a highly selective, orally available antagonist for the Neuropeptide Y Receptor Y5

(NPY Y5).[1][2][3] Experimental data demonstrates that MK-0557 exhibits a strong binding

affinity for the human NPY Y5 receptor, with reported Ki values of 1.3 nM and 1.6 nM.[1][2]

Crucially, for its application as a specific pharmacological tool, MK-0557 shows no significant

binding to other human NPY receptor subtypes, namely NPY Y1, Y2, and Y4, at concentrations

up to 10 μM.[1][4] This high degree of selectivity underscores its potential for targeted

therapeutic interventions and focused research applications involving the NPY Y5 receptor.

Quantitative Data Summary
The following table summarizes the binding affinity of MK-0557 for various human NPY

receptor subtypes.
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Receptor Subtype Ligand Ki (nM) Selectivity vs. Y5

NPY Y5 MK-0557 1.3 - 1.6 -

NPY Y1 MK-0557 >10,000 >6,250-fold

NPY Y2 MK-0557 >10,000 >6,250-fold

NPY Y4 MK-0557 >10,000 >6,250-fold

Data compiled from publicly available pharmacological data.[1][4]

Experimental Protocols
The data presented in this guide is derived from standard and robust methodologies for

assessing ligand-receptor interactions. The primary techniques employed are competitive

radioligand binding assays and functional assays measuring downstream signaling.

Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound (MK-0557) by measuring its ability to

compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of MK-0557 for NPY receptor subtypes.

General Protocol:

Membrane Preparation: Membranes are prepared from cell lines recombinantly expressing

the human NPY receptor subtypes (Y1, Y2, Y4, and Y5).

Incubation: The prepared membranes are incubated with a fixed concentration of a suitable

radioligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-NPY) and varying concentrations of the unlabeled test

compound (MK-0557).

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid

vacuum filtration through glass fiber filters.

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
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Data Analysis: The concentration of MK-0557 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the

Cheng-Prusoff equation.

Functional cAMP Assay
This assay measures the functional consequence of ligand binding, specifically the inhibition of

adenylyl cyclase activity, which is a key signaling pathway for NPY receptors.

Objective: To assess the antagonist activity of MK-0557 by measuring its ability to block

agonist-induced inhibition of cAMP production.

General Protocol:

Cell Culture: Cells expressing the NPY receptor of interest are cultured and plated.

Stimulation: The cells are pre-incubated with varying concentrations of MK-0557, followed by

stimulation with a known NPY receptor agonist (e.g., NPY) in the presence of forskolin (to

stimulate cAMP production).

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured

using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or

homogenous time-resolved fluorescence (HTRF).

Data Analysis: The ability of MK-0557 to reverse the agonist-induced decrease in cAMP

levels is quantified to determine its functional antagonist potency (IC50).

Visualizations
NPY Receptor Signaling Pathway
NPY receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase

and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] They can also

modulate intracellular calcium levels and potassium channels.
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Caption: Generalized NPY receptor signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment
The logical flow for determining the cross-reactivity of a compound like MK-0557 involves a

series of binding and functional assays across the target receptor family.
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Caption: Workflow for assessing compound selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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